molecular formula C14H17ClF3N5O B14931007 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B14931007
M. Wt: 363.76 g/mol
InChI Key: RWLRJEDYKGQSCN-UHFFFAOYSA-N
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Description

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound characterized by its unique pyrazole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the chloro, methyl, and trifluoromethyl groups. The final step involves the formation of the propanamide linkage under controlled conditions, often using reagents such as acyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds.

Scientific Research Applications

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-dimethyl-1H-pyrazol-4-yl)propanamide
  • 2-[4-chloro-5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Uniqueness

The uniqueness of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17ClF3N5O

Molecular Weight

363.76 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C14H17ClF3N5O/c1-6-11(8(3)22(5)20-6)19-13(24)9(4)23-7(2)10(15)12(21-23)14(16,17)18/h9H,1-5H3,(H,19,24)

InChI Key

RWLRJEDYKGQSCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C

Origin of Product

United States

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